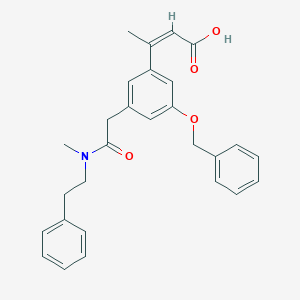
5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid (MPEP) is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. MPEP is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have a variety of effects on the central nervous system.
Mecanismo De Acción
5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid is a selective antagonist of mGluR5, a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, this compound is able to modulate the release of glutamate, a neurotransmitter that is involved in a variety of physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the central nervous system. It has been shown to modulate the release of glutamate, which is involved in a variety of physiological processes, including learning and memory, synaptic plasticity, and neuronal survival. This compound has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid has several advantages for lab experiments, including its high selectivity for mGluR5 and its ability to penetrate the blood-brain barrier. However, there are also limitations to its use, including its potential for off-target effects and its relatively short half-life.
Direcciones Futuras
There are several potential future directions for the study of 5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid. One area of research is the development of more selective mGluR5 antagonists that can be used to modulate the activity of specific neuronal populations. Another area of research is the development of this compound-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research into the potential side effects and long-term effects of this compound use in humans.
Métodos De Síntesis
5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and the use of solid-phase synthesis techniques. One commonly used method involves the reaction of 2-(benzyloxy)cinnamic acid with N-Boc-protected 2-(methylamino)acetaldehyde in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
5-(2-(Methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a variety of effects on the central nervous system, including the modulation of anxiety, depression, and addiction-related behaviors. This compound has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
181268-76-8 |
|---|---|
Fórmula molecular |
C7H6F3N3O |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
(Z)-3-[3-[2-[methyl(2-phenylethyl)amino]-2-oxoethyl]-5-phenylmethoxyphenyl]but-2-enoic acid |
InChI |
InChI=1S/C28H29NO4/c1-21(15-28(31)32)25-16-24(17-26(19-25)33-20-23-11-7-4-8-12-23)18-27(30)29(2)14-13-22-9-5-3-6-10-22/h3-12,15-17,19H,13-14,18,20H2,1-2H3,(H,31,32)/b21-15- |
Clave InChI |
OZIZIDNVWOMCNY-QNGOZBTKSA-N |
SMILES isomérico |
C/C(=C/C(=O)O)/C1=CC(=CC(=C1)CC(=O)N(C)CCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES |
CC(=CC(=O)O)C1=CC(=CC(=C1)CC(=O)N(C)CCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canónico |
CC(=CC(=O)O)C1=CC(=CC(=C1)CC(=O)N(C)CCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Sinónimos |
5-(2-(methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid 5-(2-(methyl(2-phenethyl)amino)-2-oxoethyl)-2-(benzyloxy)cinnamic acid, (E)-isomer MPOB-cinnamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



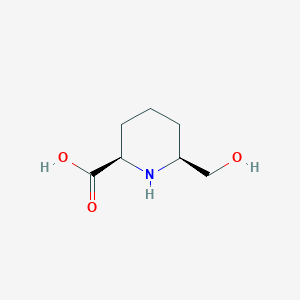
![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B221810.png)
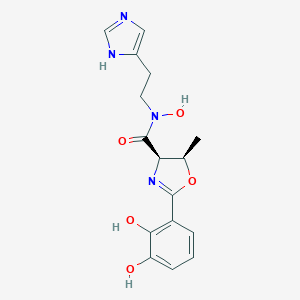

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
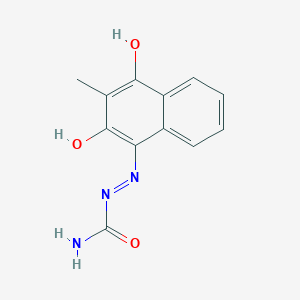
![trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine](/img/structure/B221874.png)
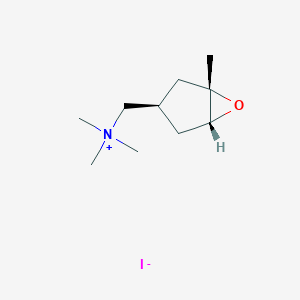
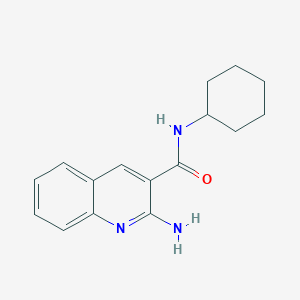
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
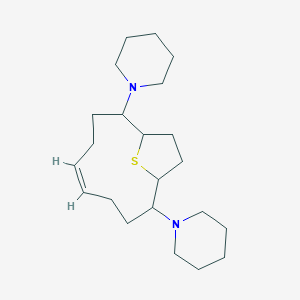
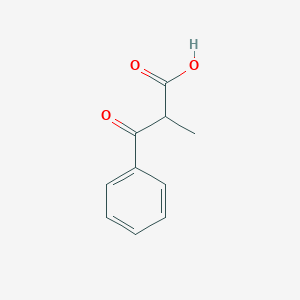
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)